L-Arginine mono(4-methyl-2-oxovalerate)
Overview
Description
L-Arginine mono(4-methyl-2-oxovalerate) is a compound formed by the combination of L-arginine and 4-methyl-2-oxovaleric acid. It is known for its role in various biochemical processes and is often used in research and industrial applications. The compound has a molecular formula of C12H24N4O5 and a molar mass of 304.34 g/mol .
Mechanism of Action
Target of Action
L-Arginine mono(4-methyl-2-oxovalerate), also known as Arginine alpha-ketoisocaproate, is an organic compound that plays a crucial role in the synthesis of creatine, an amino acid that provides energy to cells throughout the body, particularly muscle cells . It primarily targets the biochemical pathways involved in creatine synthesis .
Mode of Action
The compound interacts with its targets by providing the necessary amino acids for the synthesis of creatine . It is a precursor in the biochemical pathway, contributing to the formation of creatine, which is essential for energy production in cells .
Biochemical Pathways
L-Arginine mono(4-methyl-2-oxovalerate) is involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well .
Pharmacokinetics
It is known that the compound has good solubility and can dissolve in water and some organic solvents
Result of Action
The primary result of the action of L-Arginine mono(4-methyl-2-oxovalerate) is the synthesis of creatine, which is crucial for energy production in cells, particularly muscle cells . This can lead to improved muscle function and potentially enhanced physical performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine mono(4-methyl-2-oxovalerate) is generally prepared by chemical synthesis. The synthesis involves reacting L-arginine with 4-methyl-2-oxovaleric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. After the reaction, the product is purified through crystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of L-Arginine mono(4-methyl-2-oxovalerate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
L-Arginine mono(4-methyl-2-oxovalerate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under mild to moderate temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
L-Arginine mono(4-methyl-2-oxovalerate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A naturally occurring amino acid with similar biochemical properties.
4-Methyl-2-oxovaleric acid: A keto acid that is a precursor in the synthesis of L-Arginine mono(4-methyl-2-oxovalerate).
Arginine alpha-ketoisocaproate: Another compound formed by the combination of L-arginine and alpha-ketoisocaproic acid.
Uniqueness
L-Arginine mono(4-methyl-2-oxovalerate) is unique due to its specific combination of L-arginine and 4-methyl-2-oxovaleric acid, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in nitric oxide production make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992809 | |
Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72087-40-2 | |
Record name | NSC353624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?
A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.
Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?
A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.
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